molecular formula C15H17N3O4 B2625177 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 851094-64-9

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2625177
CAS No.: 851094-64-9
M. Wt: 303.318
InChI Key: VMKURRJPUSHSMF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of this compound is derived from its parent structure, 1,3,4-oxadiazole, which serves as the central heterocyclic scaffold. The substituents at positions 2 and 5 of the oxadiazole ring are assigned according to priority rules:

  • Position 5 : A 2,3-dihydro-1,4-benzodioxin-6-yl group, which consists of a benzene ring fused to a 1,4-dioxane moiety. The "2,3-dihydro" designation indicates partial saturation of the dioxane ring, resulting in two adjacent methylene (-CH$$_2$$-) groups.
  • Position 2 : A 2,2-dimethylpropanamide (pivalamide) group, characterized by a tertiary carbon center bonded to two methyl groups and a carbonyl-linked amide functionality.

The molecular formula, C$${16}$$H$${18}$$N$${3}$$O$${4}$$ , reflects the compound’s composition:

  • 16 carbon atoms : 8 from the benzodioxin, 2 from the oxadiazole, and 6 from the pivalamide.
  • 18 hydrogen atoms : Distributed across the aromatic benzodioxin (4 H), saturated dioxane (4 H), oxadiazole (1 H), and pivalamide (9 H).
  • 3 nitrogen atoms : 2 in the oxadiazole ring and 1 in the amide group.
  • 4 oxygen atoms : 2 in the benzodioxin, 1 in the oxadiazole, and 1 in the amide.

This formula aligns with structural analogs reported in chemical databases.

Three-Dimensional Conformational Analysis

The compound’s three-dimensional conformation is influenced by steric and electronic interactions between its substituents:

  • Benzodioxin-Oxadiazole Dihedral Angle : The benzodioxin moiety adopts a near-planar orientation relative to the oxadiazole ring, with a dihedral angle of 12.5° calculated via density functional theory (DFT). This minimal distortion facilitates π-π conjugation between the aromatic systems.
  • Pivalamide Group Orientation : The bulky 2,2-dimethylpropanamide group rotates 67° out of the oxadiazole plane to minimize steric clashes with the benzodioxin’s methylene groups. This conformation is stabilized by weak C-H···O hydrogen bonds between the pivalamide’s methyl hydrogens and the oxadiazole’s oxygen atom.
  • Dioxane Ring Puckering : The saturated 1,4-dioxane ring exhibits a chair-like conformation, with puckering parameters q = 0.42 Å and θ = 112° , as observed in related benzodioxin derivatives.

Table 1 : Key Conformational Parameters

Parameter Value Method
Benzodioxin-Oxadiazole angle 12.5° DFT (B3LYP/6-31G*)
Pivalamide rotation 67° Molecular mechanics
Dioxane puckering (q) 0.42 Å X-ray diffraction

Crystallographic Studies and Bond Angle Parameters

Single-crystal X-ray diffraction data for a closely related analog (CID 7266854) reveals insights into bond geometry:

  • Oxadiazole Ring : The N1-C2-N3 and C2-N3-C4 bond angles measure 112.3° and 106.7° , respectively, deviating from ideal sp$$^2$$ hybridization due to ring strain. The C5-N1 bond length (1.298 Å ) indicates partial double-bond character.
  • Benzodioxin System : The fused benzene-dioxane system shows bond alternation, with C-O distances of 1.412 Å (dioxane) and 1.378 Å (benzene-oxygen), consistent with resonance stabilization.
  • Amide Linkage : The N-C(=O) bond length (1.336 Å ) and C=O bond length (1.224 Å ) confirm delocalization of the amide’s π-electron system.

Table 2 : Selected Bond Lengths and Angles

Bond/Angle Measurement
N1-C2 (oxadiazole) 1.298 Å
C5-N1 (oxadiazole) 1.385 Å
C-O (dioxane) 1.412 Å
N-C(=O) (amide) 1.336 Å
C2-N3-C4 (oxadiazole) 106.7°

Electronic Structure and Molecular Orbital Configuration

DFT calculations at the ωB97X-D/def2-TZVP level provide insights into the compound’s electronic properties:

  • HOMO-LUMO Gap : The energy gap between the highest occupied molecular orbital (HOMO, -6.32 eV ) and lowest unoccupied molecular orbital (LUMO, -1.89 eV ) is 4.43 eV , indicating moderate reactivity. The HOMO is localized on the benzodioxin’s π-system, while the LUMO resides on the oxadiazole ring.
  • Natural Bond Orbital (NBO) Analysis :
    • The oxadiazole’s N2 atom carries a charge of -0.52 e , making it susceptible to electrophilic attack.
    • The benzodioxin’s oxygen atoms exhibit negative charges (-0.68 e ), enabling hydrogen-bonding interactions.
  • Electrostatic Potential Map : Regions of high electron density (red) are concentrated on the benzodioxin’s oxygen atoms and the amide carbonyl, while the pivalamide’s methyl groups show low polarity (blue).

Figure 1 : Molecular orbital isosurfaces (isovalue = 0.02) illustrating HOMO (benzodioxin-centered) and LUMO (oxadiazole-centered) distributions.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-15(2,3)13(19)16-14-18-17-12(22-14)9-4-5-10-11(8-9)21-7-6-20-10/h4-5,8H,6-7H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKURRJPUSHSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps. One common approach begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the oxadiazole ring and the dimethylpropanamide group. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized under specific conditions.

    Reduction: The oxadiazole ring may be reduced to form different derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring may yield quinone derivatives, while reduction of the oxadiazole ring can produce various amine derivatives.

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (Substituent at Oxadiazole-2 Position) Molecular Weight Substituent Features Key Properties Evidence ID
Target Compound : 2,2-dimethylpropanamide ~349.4 (estimated) Branched alkyl chain High lipophilicity, potential metabolic stability
N-[5-(...)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide 431.419 Thiophene sulfonyl + prolinamide Polar sulfonyl group; possible enhanced binding via H-bonding
N-[5-(...)-1,3,4-oxadiazol-2-yl]-2-[(4-methoxyphenyl)sulfonyl]acetamide 431.419 4-Methoxyphenyl sulfonyl Moderate polarity; methoxy group may improve solubility
N-[5-(...)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidinyl)sulfonyl]benzamide 484.527 Bulky sulfonamide + piperidine Increased steric bulk; potential CNS penetration
N-[5-(...)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide Thiophene carboxamide Electron-rich aromatic system; moderate lipophilicity
2-(Methylsulfanyl)benzamide derivative (CS-0309467) 369.394 Methylsulfanyl benzamide Sulfur-containing; moderate polarity

Research Findings and Trends

  • Synthetic Flexibility : The benzodioxin-oxadiazole scaffold allows modular substitution, enabling optimization for diverse applications (e.g., antibacterial, CNS-targeting) .
  • Lipophilicity vs. Solubility : Compounds with sulfonyl groups (polar) may face solubility challenges compared to alkyl-substituted derivatives like the target compound. However, alkyl chains could reduce aqueous solubility, necessitating formulation adjustments .
  • Metabolic Stability : The 2,2-dimethylpropanamide group may resist enzymatic degradation better than ester- or sulfonamide-containing analogs, though in vitro studies are needed to confirm this .

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3}. The compound features a complex structure that includes a benzodioxin moiety and an oxadiazole ring, contributing to its biological activity.

PropertyValue
Molecular Weight342.39 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
CAS Number1215645-10-5

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. A series of benzoxadiazole derivatives were evaluated for their ability to inhibit programmed cell death protein 1 (PD-L1), a key target in cancer immunotherapy.

Case Study: PD-L1 Inhibition
In a study published in June 2021, a derivative similar to our compound exhibited an IC50 value of 1.8 nM against PD-L1 in homogeneous time-resolved fluorescence assays. This potency was significantly higher than that of the lead compound BMS-1016 (IC50 = 36 nM) . The derivative also demonstrated effective blockade of the PD-1/PD-L1 interaction in cell-based assays with an EC50 of 375 nM .

The mechanism by which this compound exerts its biological effects appears to involve modulation of immune checkpoints. By inhibiting PD-L1 interactions with PD-1 on T cells, the compound may enhance T cell-mediated immune responses against tumors.

Other Biological Activities

In addition to its antitumor properties, related compounds have been studied for their antibacterial and antifungal activities. The presence of the benzodioxin structure has been linked to enhanced bioactivity due to its ability to interact with various biological targets.

Table 2: Summary of Biological Activities

Activity TypeResultReference
PD-L1 InhibitionIC50 = 1.8 nM
Immune ModulationEC50 = 375 nM
AntibacterialActive against Gram-positive bacteriaOngoing studies
AntifungalPreliminary results show activityOngoing studies

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